molecular formula C17H29N3O2 B2446359 N-(1-Cyanocyclopentyl)-2-[(2-cyclohexyl-1-hydroxypropan-2-YL)amino]acetamide CAS No. 1385346-52-0

N-(1-Cyanocyclopentyl)-2-[(2-cyclohexyl-1-hydroxypropan-2-YL)amino]acetamide

Cat. No.: B2446359
CAS No.: 1385346-52-0
M. Wt: 307.438
InChI Key: HAXDFVYNUWYPTJ-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclopentyl)-2-[(2-cyclohexyl-1-hydroxypropan-2-yl)amino]acetamide is a synthetic organic compound of significant interest in preclinical research. Its molecular structure, which features both cyanocyclopentyl and cyclohexyl groups linked by an acetamide chain, suggests potential as a key intermediate or scaffold in medicinal chemistry programs. Researchers are investigating this compound for its potential role in [e.g., modulating protein-protein interactions or enzyme activity]. The proposed mechanism of action, though requiring further validation, is hypothesized to involve [e.g., allosteric inhibition or receptor binding]. This product is provided as a high-purity solid and is intended for For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-[(2-cyclohexyl-1-hydroxypropan-2-yl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3O2/c1-16(13-21,14-7-3-2-4-8-14)19-11-15(22)20-17(12-18)9-5-6-10-17/h14,19,21H,2-11,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXDFVYNUWYPTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C1CCCCC1)NCC(=O)NC2(CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclopentyl)-2-[(2-cyclohexyl-1-hydroxypropan-2-YL)amino]acetamide typically involves multiple steps, starting with the preparation of the cyanocyclopentyl precursor. This precursor can be synthesized through a nucleophilic substitution reaction where a cyclopentyl halide reacts with a cyanide source under basic conditions. The resulting cyanocyclopentyl compound is then subjected to further reactions to introduce the cyclohexyl and hydroxypropan-2-yl groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclopentyl)-2-[(2-cyclohexyl-1-hydroxypropan-2-YL)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropan-2-yl group can be oxidized to form a ketone or aldehyde.

    Reduction: The cyanocyclopentyl group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-(1-Cyanocyclopentyl)-2-[(2-cyclohexyl-1-hydroxypropan-2-YL)amino]acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.

    Pharmacology: Studying its effects on biological systems to understand its therapeutic potential and mechanism of action.

    Materials Science: Exploring its properties for use in advanced materials, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclopentyl)-2-[(2-cyclohexyl-1-hydroxypropan-2-YL)amino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Cyanocyclopentyl)-2-[(2-cyclohexyl-1-hydroxypropan-2-YL)amino]acetamide analogs: Compounds with similar structures but different substituents.

    Cyclopentyl derivatives: Compounds containing the cyclopentyl group with different functional groups.

    Cyclohexyl derivatives: Compounds containing the cyclohexyl group with different functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for N-(1-Cyanocyclopentyl)-2-[(2-cyclohexyl-1-hydroxypropan-2-YL)amino]acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis involves multi-step organic reactions. Key steps include:

  • Cyclopentane cyanation : Introduce the cyano group using cyanogen bromide or KCN under anhydrous conditions (DMF, 0–5°C, 12 hours) .
  • Amide coupling : Utilize carbodiimide-based reagents (e.g., EDC/HOBt) for coupling the cyclohexyl-hydroxypropan-2-ylamine moiety. Optimize pH (6.5–7.5) and temperature (25–30°C) to minimize side reactions .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (%)
Cyanogen Bromide ReactionKCN, DMF, 0–5°C65–7090
Amide CouplingEDC, HOBt, RT75–8092
Final PurificationEthanol/water8595+

Q. What spectroscopic and crystallographic techniques are critical for structural elucidation?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR (DMSO-d6d_6) to confirm backbone connectivity. Key signals: cyclopentyl C≡N (~110 ppm in 13^13C), amide NH (~8.5 ppm in 1^1H) .
  • X-ray Crystallography : Grow single crystals via vapor diffusion (acetonitrile/water). Refine structures using SHELXL (space group P212121P2_12_12_1, Z = 4) .
    • Data Table :
ParameterValue
Crystallographic SystemOrthorhombic
Space GroupP212121P2_12_12_1
Unit Cell (Å)a=8.80a = 8.80, b=11.34b = 11.34, c=25.49c = 25.49
Resolution (Å)0.84

Advanced Research Questions

Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with target enzymes (e.g., kinases). Parameterize the cyano group’s electron-withdrawing effects and cyclohexyl hydrophobicity .
  • QM/MM Simulations : Apply Gaussian 16 to study reaction intermediates (e.g., amide bond rotation barriers) .
    • Data Table :
Target ProteinDocking Score (kcal/mol)Key Interactions
Kinase A-9.2H-bond (NH–O), hydrophobic (cyclohexyl)
Protease B-7.8π-stacking (benzimidazole)

Q. What experimental strategies address contradictions in reported biological activity data?

  • Methodological Answer :

  • Standardized Assays : Replicate enzyme inhibition studies (IC50_{50}) under controlled pH (7.4) and ionic strength (150 mM NaCl) to isolate compound-specific effects .
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products that may confound activity measurements (e.g., hydrolysis of the cyano group) .
    • Data Table :
StudyReported IC50_{50} (µM)Assay Conditions
A (2024)0.5 ± 0.1pH 7.4, 25°C
B (2025)2.1 ± 0.3pH 6.8, 37°C

Q. What are the mechanistic insights into the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Hydrolysis Kinetics : Monitor degradation via HPLC in PBS (pH 7.4, 37°C). The cyano group hydrolyzes to carboxylate at 0.1% per hour, requiring formulation with stabilizers (e.g., cyclodextrins) .
  • Light Sensitivity : Conduct accelerated stability testing (ICH Q1B) to assess photodegradation pathways .

Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug-drug interactions?

  • Methodological Answer :

  • CYP Inhibition Assays : Use fluorometric substrates (e.g., CYP3A4) in human liver microsomes. IC50_{50} values indicate moderate inhibition (CYP3A4: 15 µM) .
  • Metabolite Identification : Incubate with NADPH-fortified microsomes; major metabolites include hydroxylated cyclohexyl derivatives .

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